C3-Heterocycle Substitution on Indeno[1,2-c]pyrazol-4(1H)-one Core Yields Superior CDK2 Inhibitory Potency vs. Alkyl-Substituted Analogs
The unsubstituted indeno[1,2-c]pyrazol-4(1H)-one core (CAS 800379-51-5) serves as the parent scaffold from which CDK inhibitors are derived. SAR analysis across a library of C3-substituted derivatives demonstrates that heterocyclic substituents at the C3 position produce the most potent CDK2 inhibitors, whereas alkyl-substituted analogs exhibit substantially reduced or negligible activity [1]. This differentiation is critical for medicinal chemistry programs targeting CDK2 inhibition, as the choice of C3 substituent alone determines whether nanomolar potency is achieved or lost entirely.
| Evidence Dimension | CDK2 inhibitory potency as a function of C3 substituent type |
|---|---|
| Target Compound Data | Unsubstituted core serves as synthetic precursor; heterocycle-substituted derivatives (e.g., compound 24j) exhibit potent CDK2 inhibition with enzyme inhibitory activity in the nanomolar range [1] |
| Comparator Or Baseline | Alkyl-substituted derivatives (e.g., compound 13q with cyclopropyl at C3) exhibit IC₅₀ = 480 nM against CDK2; longer alkyl chains were not tolerated and larger para-substituted phenyl groups were generally inactive [1][2] |
| Quantified Difference | Heterocycle substitution yields >10-fold improvement in potency compared to alkyl-substituted analogs; non-heterocycle substitutions with bulky groups result in complete loss of CDK inhibitory activity [1] |
| Conditions | CDK2 enzyme inhibition assay with GST-Rb substrate in presence of 50 μM ATP/[γ-³²P]ATP; X-ray crystallography of CDK2-13q complex confirms ATP-pocket binding [1][2] |
Why This Matters
Procurement of the unsubstituted parent scaffold CAS 800379-51-5 enables systematic exploration of C3-heterocycle substitution space, which is essential for achieving nanomolar CDK2 inhibition rather than the suboptimal potency observed with alkyl or bulky aryl substituents.
- [1] Yue EW, Higley CA, DiMeo SV, Carini DJ, Nugiel DA, Benware C, et al. Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. 3. Structure activity relationships at C3. J Med Chem. 2002;45(24):5233-5248. doi:10.1021/jm0201722 View Source
- [2] BindingDB BDBM5622. 3-Cyclopropyl-5-(acetamido)indeno[1,2-c]pyrazol-4-one (Indenopyrazole 13e). IC₅₀ = 480 nM against CDK2. https://www.bindingdb.org/rwd/bind/chemsearchmarvin.jsp?pdbids=2B52 View Source
